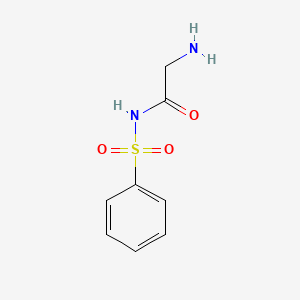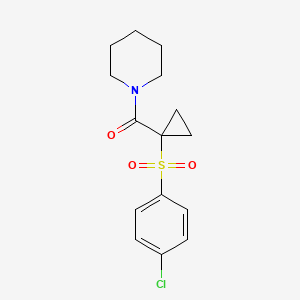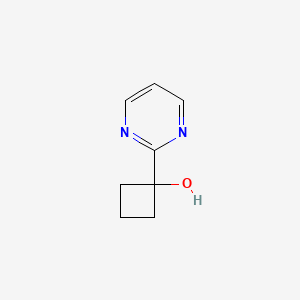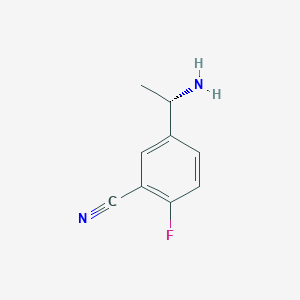
(S)-5-(1-Aminoethyl)-2-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-(1-Aminoethyl)-2-fluorobenzonitrile is a chiral organic compound that features a fluorine atom and a nitrile group attached to a benzene ring, with an aminoethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1-Aminoethyl)-2-fluorobenzonitrile typically involves the asymmetric synthesis of α-chiral primary amines. One of the state-of-the-art methods includes the use of catalytic asymmetric synthesis, which allows for the direct formation of enantiopure primary amines from NH imines . This method is advantageous due to its atom-economical and cost-effective nature.
Industrial Production Methods
Industrial production methods for this compound may involve the use of engineered transaminase polypeptides, which have been shown to convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-(1-Aminoethyl)-2-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or catalytic hydrogenation.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include oximes, primary amines, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-5-(1-Aminoethyl)-2-fluorobenzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific optoelectronic properties
Mécanisme D'action
The mechanism of action of (S)-5-(1-Aminoethyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. For example, it may interact with lipid bilayers, altering their charge and ion permeability, which can affect the activity of membrane-associated proteins . This interaction can lead to various biological effects, including antiviral activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (S)-5-(1-Aminoethyl)-2-fluorobenzonitrile include:
- (S)-3-(1-Aminoethyl)-phenol
- (S)-3-(1-Aminoethyl)aniline
- (S)-3-(1-Aminoethyl)-pyridin-1-ium
Uniqueness
What sets this compound apart from these similar compounds is the presence of the fluorine atom and the nitrile group, which confer unique chemical properties and reactivity.
Propriétés
Numéro CAS |
870849-70-0 |
|---|---|
Formule moléculaire |
C9H9FN2 |
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
5-[(1S)-1-aminoethyl]-2-fluorobenzonitrile |
InChI |
InChI=1S/C9H9FN2/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4,6H,12H2,1H3/t6-/m0/s1 |
Clé InChI |
GLURPDBYZSVCJQ-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C1=CC(=C(C=C1)F)C#N)N |
SMILES canonique |
CC(C1=CC(=C(C=C1)F)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



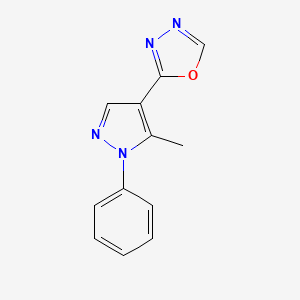
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-](/img/structure/B13116062.png)
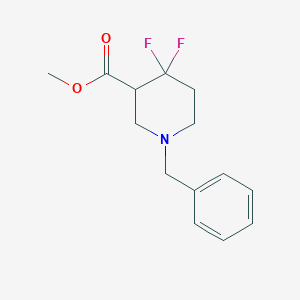
![4'-(Aminomethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13116073.png)
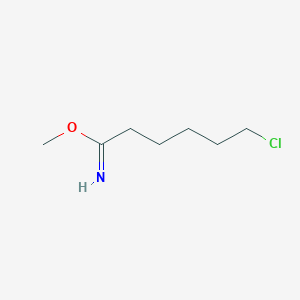
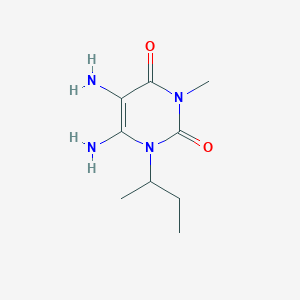
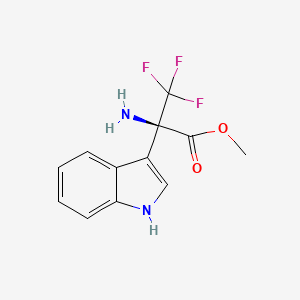
![2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B13116084.png)

